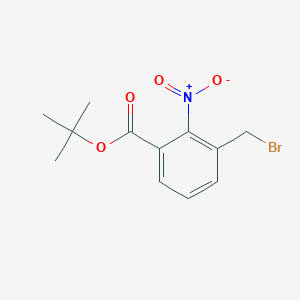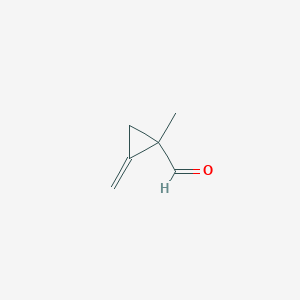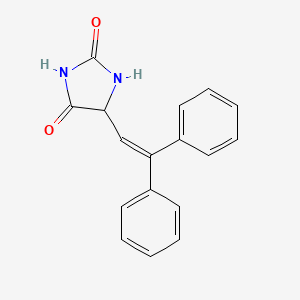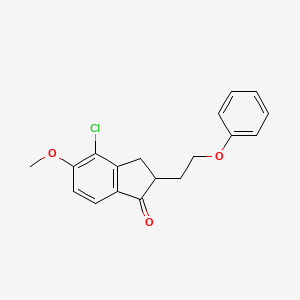![molecular formula C18H20O6S B15171101 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate CAS No. 919278-11-8](/img/structure/B15171101.png)
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is an organic compound characterized by its complex structure, which includes a benzoate ester and a sulfonyl group. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate typically involves the reaction of 2-(2-hydroxyethoxy)ethyl benzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted benzoates and sulfonamides.
Hydrolysis: Products include benzoic acid and 2-(2-hydroxyethoxy)ethanol.
Aplicaciones Científicas De Investigación
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonyl group is electron-withdrawing, making the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-{2-[(4-Methylbenzenesulfonyl)oxy]ethoxy}ethyl 4-methylbenzenesulfonate
Uniqueness
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is unique due to its combination of a benzoate ester and a sulfonyl group, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications where both ester and sulfonyl functionalities are required .
Propiedades
Número CAS |
919278-11-8 |
|---|---|
Fórmula molecular |
C18H20O6S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl benzoate |
InChI |
InChI=1S/C18H20O6S/c1-15-7-9-17(10-8-15)25(20,21)24-14-12-22-11-13-23-18(19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Clave InChI |
NKSCGMBAUSGWIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)


![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)






